molecular formula C18H17FN4O B2523360 N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950241-50-6

N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2523360
CAS No.: 950241-50-6
M. Wt: 324.359
InChI Key: SRIRHCFHXRKRNB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a propyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 2-fluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne (such as phenylacetylene) in the presence of a copper(I) catalyst to form the triazole ring.

    Amidation: The resulting triazole compound is then subjected to amidation with propylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Industry: It is utilized in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the fluorophenyl group play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
  • N-(2-bromophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
  • N-(2-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine atom can enhance the compound’s ability to penetrate cell membranes and improve its overall pharmacokinetic profile.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-2-8-16-17(18(24)20-15-12-7-6-11-14(15)19)21-22-23(16)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIRHCFHXRKRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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